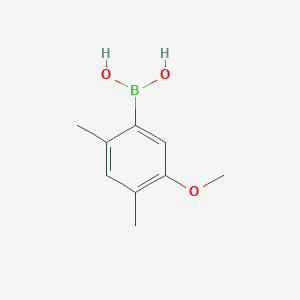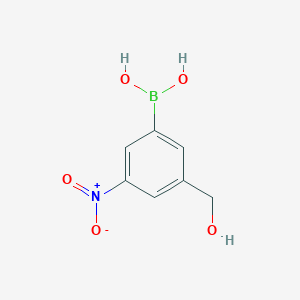
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxymethyl and nitro substituents. The combination of these functional groups imparts distinct reactivity and functionality to the molecule, making it valuable in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Formation of (3-(Carboxymethyl)-5-nitrophenyl)boronic acid.
Reduction: Formation of (3-(Hydroxymethyl)-5-aminophenyl)boronic acid.
Substitution: Formation of various aryl or vinyl-substituted phenylboronic acids.
Scientific Research Applications
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is largely dependent on its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the nitro and hydroxymethyl groups can participate in redox and substitution reactions, further enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
(3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a nitro group.
(3-(Hydroxymethyl)phenylboronic acid): Lacks the nitro group, making it less reactive in certain redox reactions.
Pinacol boronic esters: Used in similar synthetic applications but with different stability and reactivity profiles.
Uniqueness
(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both hydroxymethyl and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
Molecular Formula |
C7H8BNO5 |
|---|---|
Molecular Weight |
196.96 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10-12H,4H2 |
InChI Key |
UHPOSXFTNUSGEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


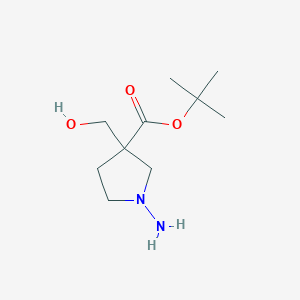
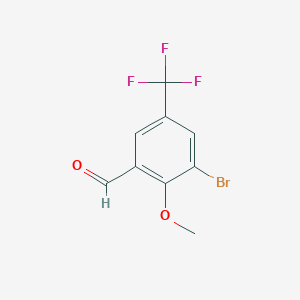
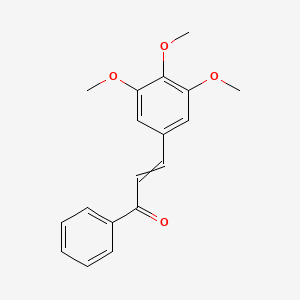
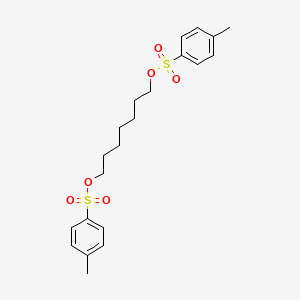
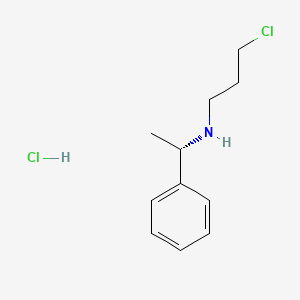
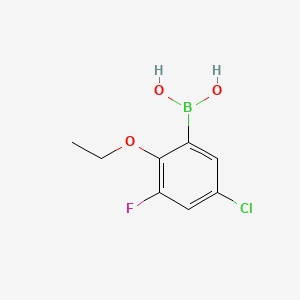
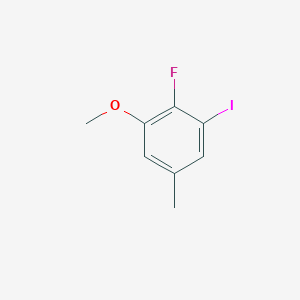
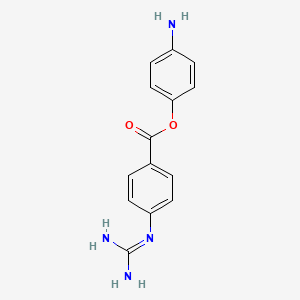
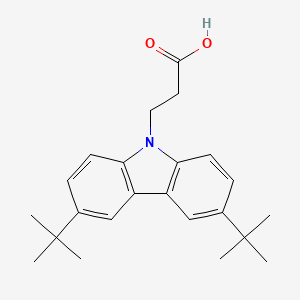
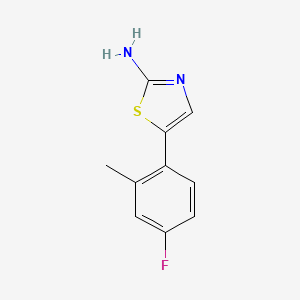
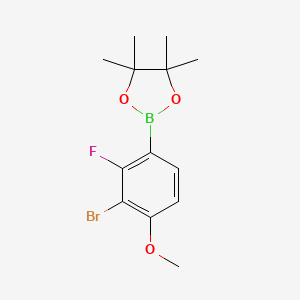

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
